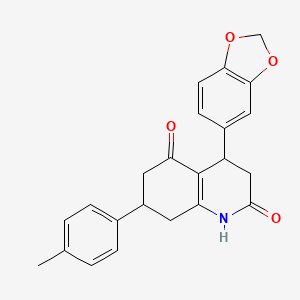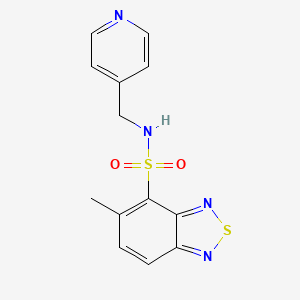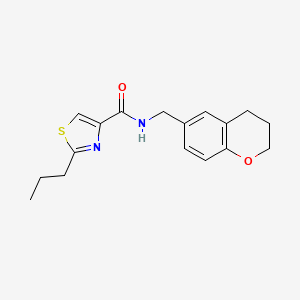![molecular formula C23H25N3O4 B5519728 N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)
N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature, yielding specific N-substituted amides. This process is indicative of the intricate steps that might be involved in the synthesis of N1-(2,6-dimethylphenyl)-N2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often elucidated using techniques such as X-ray single crystal diffraction, revealing critical details like crystallography parameters and molecular orientation. For example, the structural determination of a similar compound provided insights into its triclinic crystal system and molecular dimensions, which are essential for understanding the molecular configuration of N1-(2,6-dimethylphenyl)-N2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide (Huang Ming-zhi et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- The compound has been involved in studies exploring the synthesis of new chemical entities. For example, Jeffery, Meisters, and Mole (1974) described the synthesis of dimethylaluminium 4,4-dimethylpent-2-en-2-olate, highlighting its reactivity and potential for forming complexes with other compounds (Jeffery, Meisters, & Mole, 1974).
Biological Evaluation and Molecular Docking
- Fahim and Shalaby (2019) conducted biological evaluations and molecular docking studies of N-(4-acetylphenyl)benzene sulphonamide derivatives, which are structurally related to the compound . Their research offers insights into the compound's potential interactions with biological systems (Fahim & Shalaby, 2019).
Photocatalytic Decomposition
- Topalov, Molnár-Gábor, and Csanádi (1999) explored the photocatalytic decomposition of metalaxyl, a fungicide structurally related to N
1-(2,6-dimethylphenyl)-N2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide. This research is relevant for understanding the environmental impact and degradation pathways of related compounds (Topalov, Molnár-Gábor, & Csanádi, 1999).
Antiproliferative Effects and DNA Binding Properties
- Casini et al. (2006) investigated the antiproliferative effects and DNA binding properties of dinuclear gold(III) compounds with bipyridyl ligands, including 6-(2,6-dimethylphenyl). Their findings provide insights into the potential therapeutic applications of structurally similar compounds (Casini et al., 2006).
Herbicidal Activity
- Viste, Cirovetti, and Horrom (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as representative of a group of benzamides with herbicidal activity. This research is relevant for understanding the agronomic applications of related compounds (Viste, Cirovetti, & Horrom, 1970).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-23(4,22(30)24-19-14(2)9-8-10-15(19)3)25-18(27)13-26-20(28)16-11-6-7-12-17(16)21(26)29/h6-12H,5,13H2,1-4H3,(H,24,30)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQVZAFIKPPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1=C(C=CC=C1C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5519680.png)
![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)


![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)